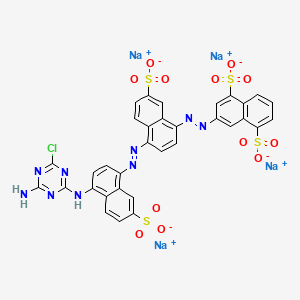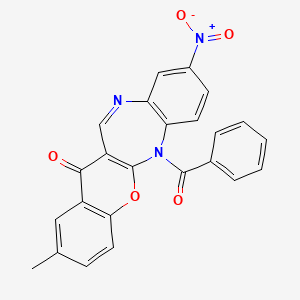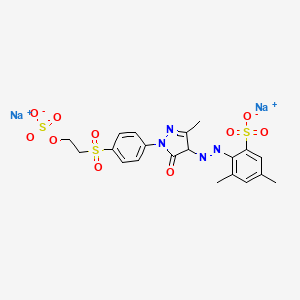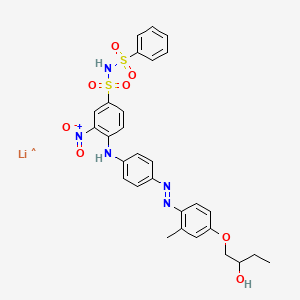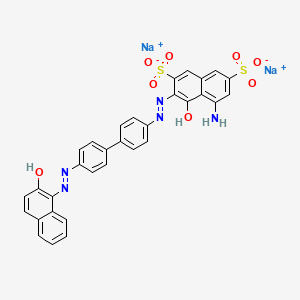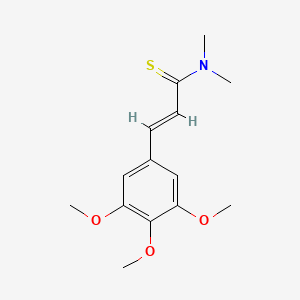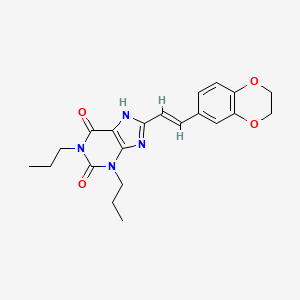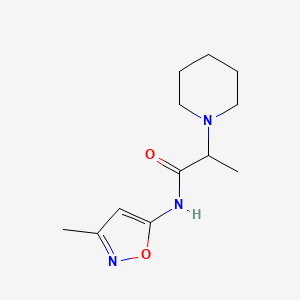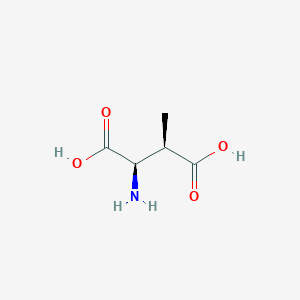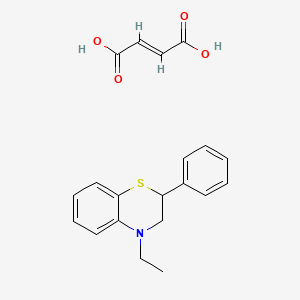
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a benzothiazine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine typically involves multiple steps. One common method includes the reaction of (E)-but-2-enedioic acid with 4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-but-2-enedioic acid: A simpler unsaturated dicarboxylic acid.
4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine: A benzothiazine derivative with similar structural features.
Uniqueness
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine is unique due to its combination of an unsaturated dicarboxylic acid and a benzothiazine derivative, which imparts distinct chemical and biological properties not found in simpler compounds.
Propriétés
Numéro CAS |
83523-65-3 |
|---|---|
Formule moléculaire |
C20H21NO4S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine |
InChI |
InChI=1S/C16H17NS.C4H4O4/c1-2-17-12-16(13-8-4-3-5-9-13)18-15-11-7-6-10-14(15)17;5-3(6)1-2-4(7)8/h3-11,16H,2,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
ODBPQGUJARUXIX-WLHGVMLRSA-N |
SMILES isomérique |
CCN1CC(SC2=CC=CC=C21)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCN1CC(SC2=CC=CC=C21)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




